molecular formula C5H8ClNO2 B1525278 Azetidin-3-yl 2-chloroacetate CAS No. 1220020-50-7

Azetidin-3-yl 2-chloroacetate

Cat. No.: B1525278
CAS No.: 1220020-50-7
M. Wt: 149.57 g/mol
InChI Key: VAQAQBITYJTIOP-UHFFFAOYSA-N
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Description

Chemical Identity and Classification

Azetidin-3-yl 2-chloroacetate is a heterocyclic organic compound with the molecular formula C₅H₈ClNO₂ and a molecular weight of 149.58 g/mol . Its IUPAC name, This compound , reflects its structure: a four-membered azetidine ring (containing three carbon atoms and one nitrogen atom) substituted at the 3-position with a chloroacetate ester group. Key identifiers include:

Property Value
SMILES C(C(=O)OC1CNC1)Cl
InChI InChI=1S/C5H8ClNO2/c6-1-5(8)9-4-2-7-3-4/h4,7H,1-3H2
InChIKey SAZDGWMWWSCAEP-UHFFFAOYSA-N

The compound is classified as both a heterocyclic amine (due to the azetidine ring) and an ester (from the chloroacetate moiety). Its structural uniqueness lies in the combination of a strained azetidine ring and an electron-withdrawing chloroacetyl group, which influences its reactivity and applications in synthesis.

Historical Context and Development

This compound emerged as part of broader efforts to explore azetidine derivatives for medicinal and synthetic applications. The synthesis of 3-chloro-substituted azetidin-2-ones was first reported in the early 21st century, with methods involving the condensation of Schiff bases, triethylamine, and chloroacetyl chloride. For example, Rahim Sheikh and Farhan A. Khan demonstrated the preparation of similar compounds via nucleophilic substitution reactions between azetidine derivatives and chloroacetylating agents.

Key milestones include:

  • 2012 : Advances in azetidine scaffold synthesis enabled multi-gram production of functionalized azetidines, including chloroacetate derivatives.
  • 2021 : Studies highlighted the role of 3-chloro-2-azetidinones as intermediates in anticancer drug development, spurring interest in this compound.
  • 2025 : Commercial availability expanded through suppliers like Enamine and Sigma-Aldrich, facilitating its use in high-throughput screening.

Significance in Heterocyclic Chemistry

The compound’s significance stems from the strain inherent to the azetidine ring , which confers unique reactivity. Unlike five- or six-membered rings, the four-membered azetidine ring exhibits angle strain (approximately 90° bond angles) and torsional strain , making it prone to ring-opening reactions and nucleophilic substitutions. These properties are exploited in:

  • Drug discovery : The azetidine core is a privileged structure in kinase inhibitors and GPCR modulators.
  • Polymer chemistry : Strain-driven reactivity enables polymerization into materials with tailored properties.

The chloroacetate group further enhances electrophilicity, allowing selective functionalization at the ester moiety. For instance, the chlorine atom can participate in nucleophilic displacement reactions, while the acetate group serves as a leaving group in alkylation or acylation reactions.

Position within Azetidine Chemistry

This compound occupies a niche within azetidine chemistry due to its dual functional groups . Comparative analysis with related compounds reveals distinct traits:

Compound Key Feature Application
Ethyl 2-(azetidin-3-yl)acetate Ethyl ester instead of chloroacetate Prodrug development
3-Chloro-4-phenylazetidin-2-one Phenyl substitution at C4 Antimicrobial agents
Azetidin-3-yl trichloroacetate Trichloroacetyl group Enhanced electrophilicity

The chloroacetate moiety differentiates it by enabling cross-coupling reactions (e.g., Suzuki-Miyaura) and serving as a precursor to prodrugs via esterase-mediated hydrolysis.

Structural Relationship to Other Chloroacetate Derivatives

This compound shares functional group similarities with linear chloroacetate esters but diverges in reactivity due to the azetidine ring:

Derivative Structure Key Difference
Methyl chloroacetate CH₃COOCH₂Cl Lacks heterocyclic ring
Ethyl chloroacetate C₂H₅COOCH₂Cl Linear ester chain
This compound Azetidine ring Combines ring strain and ester reactivity

The azetidine ring’s strain increases the compound’s susceptibility to ring-opening polymerization , unlike linear derivatives. Additionally, the nitrogen atom in the ring participates in hydrogen bonding, influencing solubility and crystallinity.

Properties

IUPAC Name

azetidin-3-yl 2-chloroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClNO2/c6-1-5(8)9-4-2-7-3-4/h4,7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAQAQBITYJTIOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Esterification

One common approach involves direct reaction of azetidin-3-ol with chloroacetyl chloride under basic conditions to form the ester:

  • Procedure : Azetidin-3-ol is dissolved in an inert solvent such as dichloromethane or tetrahydrofuran.
  • Base addition : A base such as triethylamine or sodium bicarbonate is added to neutralize the hydrochloric acid generated.
  • Acylation : Chloroacetyl chloride is added dropwise at low temperatures (0–5°C) to control the reaction rate and minimize side products.
  • Workup : The reaction mixture is quenched with saturated sodium bicarbonate solution, extracted with organic solvents, dried over magnesium sulfate or sodium sulfate, and purified by crystallization or chromatography.

This method yields this compound with moderate to good yields (50–70%) depending on reaction conditions and purity of starting materials.

Protection-Deprotection Strategy

To improve selectivity and yield, protecting the azetidine nitrogen is often employed:

  • Step 1 : Protect azetidine nitrogen with tert-butoxycarbonyl (Boc) or similar protecting groups to form tert-butyl azetidine-3-carboxylate derivatives.
  • Step 2 : React the protected azetidine-3-ol with chloroacetyl chloride or chloroacetic anhydride in the presence of an amine base.
  • Step 3 : Remove the protecting group under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free azetidine ester.

This approach enhances the regioselectivity and reduces side reactions, improving yields up to 80% and facilitating purification.

Sulfonylation and Subsequent Nucleophilic Substitution

An alternative method involves converting azetidine-3-ol to a sulfonate ester (e.g., mesylate or tosylate), which is then displaced by chloroacetate nucleophiles:

  • Step 1 : React azetidine-3-ol with sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base such as triethylamine to form the sulfonate intermediate.
  • Step 2 : Treat the sulfonate intermediate with sodium chloroacetate or chloroacetate salts to substitute the sulfonate group with the 2-chloroacetate moiety.
  • Step 3 : Purify the product by extraction and crystallization.

This method allows for milder reaction conditions and can be used to introduce other functional groups by nucleophilic substitution, enhancing the versatility of azetidine functionalization.

Reaction Conditions and Optimization

Parameter Typical Range/Value Notes
Solvent Dichloromethane, THF, Ethyl Acetate Non-protic, inert solvents preferred
Temperature 0–60 °C Low temperature during acylation to control exotherm
Base Triethylamine, Sodium Bicarbonate Neutralizes HCl, prevents ring opening
Reaction Time 1–12 hours Longer times may improve yield but risk side reactions
Protecting Group Removal TFA in DCM, Room Temperature Mild acidic conditions to avoid ring degradation

Research Findings and Yield Data

  • Improved processes reported in patent WO2000063168A1 describe enhanced yields (up to 64%) of azetidine derivatives using controlled acylation and extraction techniques.
  • Use of sulfonylation intermediates followed by nucleophilic substitution has shown good regioselectivity and yields exceeding 70% in similar azetidine functionalizations.
  • Protecting group strategies are crucial for increasing the scope of azetidine derivative synthesis, enabling access to a broader range of functionalized products for drug development.

Summary Table of Preparation Routes

Method Key Steps Advantages Yield Range (%) References
Direct Esterification Azetidin-3-ol + chloroacetyl chloride + base Simple, straightforward 50–70
Protection-Deprotection Boc protection → acylation → deprotection High selectivity, better yields 65–80
Sulfonylation + Nucleophilic Substitution Convert to sulfonate → substitution with chloroacetate Mild conditions, versatile 70+

Chemical Reactions Analysis

Azetidin-3-yl 2-chloroacetate undergoes various types of chemical reactions due to the presence of the azetidine ring and the chloroacetate group. Some of the common reactions include:

    Substitution Reactions: The chlorine atom in the chloroacetate group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The azetidine ring can undergo oxidation to form azetidinones or reduction to form azetidines.

    Hydrolysis: The ester group in this compound can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and alcohol.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide, while hydrolysis can yield a carboxylic acid .

Scientific Research Applications

Azetidin-3-yl 2-chloroacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Azetidin-3-yl 2-chloroacetate is primarily driven by the ring strain of the azetidine ring. This strain makes the molecule highly reactive, allowing it to participate in various chemical reactions. The chloroacetate group also plays a crucial role in its reactivity, enabling substitution and hydrolysis reactions .

At the molecular level, the compound can interact with various biological targets, including enzymes and receptors. These interactions can lead to changes in cellular processes, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds are structurally or functionally related to Azetidin-3-yl 2-chloroacetate, enabling comparative analysis of their properties, synthesis, and applications:

Table 1: Key Comparative Data
Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Synthesis Method Applications/Notes References
Decyl 2-chloroacetate C₁₂H₂₃ClO₂ 234.76 Long alkyl chain (decyl), chloroacetate ester Acylation of n-decanol with 2-chloroacetyl chloride or etherification Precursor for Ethonium (antibacterial gemini surfactant)
Methyl 2-(azetidin-3-yl)acetate hydrochloride C₆H₁₁NO₂·HCl 165.62 Azetidine ring, methyl ester, hydrochloride salt Not explicitly detailed; likely involves esterification of azetidine derivatives Lab reagent; biochemical applications
Ethyl 2-(azetidin-3-yl)-2-fluoroacetate hydrochloride C₇H₁₃ClFNO₂ 209.64 Azetidine ring, fluoro-substituted acetate, ethyl ester Fluorination and esterification steps (exact method not provided) Potential medicinal chemistry intermediate
Ethyl 2-(3-hydroxyazetidin-3-yl)acetate hydrochloride C₇H₁₃NO₃·HCl 207.64 Hydroxy-substituted azetidine, ethyl ester Hydroxylation and esterification (structure suggests multi-step synthesis) Lab reagent; bioactive scaffold candidate

Biological Activity

Azetidin-3-yl 2-chloroacetate is a compound of significant interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on mechanisms of action, therapeutic potentials, and comparative studies with related compounds.

1. Structural Characteristics

This compound contains an azetidine ring, which contributes to its reactivity due to inherent ring strain. The chloroacetate moiety enhances its electrophilic character, allowing it to engage in various biochemical interactions. This unique structure positions it as a candidate for diverse biological applications, particularly in medicinal chemistry.

The biological activity of this compound is primarily driven by its ability to interact with several biological targets, including enzymes and cellular receptors. The strain in the azetidine ring facilitates nucleophilic attack and subsequent substitution reactions, which can lead to alterations in cellular signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular homeostasis.
  • Receptor Modulation: Interaction with receptors can modify downstream signaling cascades, potentially leading to therapeutic effects.

3. Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of this compound derivatives on various cancer cell lines. For instance, compounds derived from azetidinones have shown promising results in inhibiting tumor growth by inducing apoptosis and disrupting microtubule dynamics.

Case Study:

In a study evaluating the effects of azetidinone derivatives on human breast cancer cell lines (MCF-7), compounds exhibited IC50 values ranging from 17 nM to 31 nM, demonstrating significant cytotoxicity against cancer cells while sparing non-tumorigenic cells like HEK-293T .

4. Comparative Studies

This compound can be compared with other azetidine derivatives such as azetidine-2-carboxylic acid and azetidine-3-carboxylic acid. While these compounds share the azetidine core, their biological activities differ due to variations in functional groups.

CompoundIC50 (nM)Biological Activity
This compoundVariesAntiproliferative against cancer cell lines
Azetidine-2-carboxylic acidN/AUsed in peptide synthesis
Azetidine-3-carboxylic acidN/AStudied for potential biological activities

5. Conclusion

The biological activity of this compound is characterized by its unique structural features that facilitate interactions with biological targets. Its potential as an antiproliferative agent highlights its significance in cancer research and drug development. Further studies are warranted to fully elucidate its mechanisms and therapeutic applications.

Q & A

Q. Table 1: Yield Optimization with Different Ester Substituents

Ester GroupYield (%)Reference
Methyl28
Ethyl23
Benzyl31

(Advanced) What mechanistic insights explain the preferential formation of trans-1,2-chloroacetate derivatives during synthesis?

The SN2' mechanism governs the regioselective formation of trans-1,2-chloroacetate. Computational studies show that the transition state for chloride attack on the 1,4-diacetate intermediate (e.g., 5a, 8a, 9a) is energetically favorable, leading to lower formation energies for trans-1,2-chloroacetate (ΔG = -3.2 kcal/mol) compared to cis isomers (ΔG = +1.8 kcal/mol) . Time-dependent 1H NMR analysis of reaction aliquots confirms progressive accumulation of trans-1,2 products, validated by integrals of characteristic proton signals (e.g., δ 4.2–4.5 ppm for acetate methylene groups) .

(Advanced) How can computational chemistry predict the stability of this compound under varying pH conditions?

Density Functional Theory (DFT) calculations reveal pH-dependent stability due to protonation of the azetidine nitrogen. At physiological pH (7.4), the unprotonated form dominates, favoring intramolecular hydrogen bonding between the azetidine N and chloroacetate oxygen (bond length: 2.1 Å). Acidic conditions (pH < 4) protonate the nitrogen, disrupting this interaction and increasing hydrolysis susceptibility . MD simulations further predict aggregation tendencies in aqueous media, critical for formulation studies .

(Basic) Which spectroscopic techniques are most effective for characterizing this compound and its intermediates?

  • 1H/13C NMR : Key for tracking reaction progress. The azetidine ring protons resonate at δ 3.5–4.0 ppm, while the chloroacetate methylene appears as a singlet at δ 4.3 ppm. Carbon signals for the carbonyl group are typically observed at δ 170–175 ppm .
  • FT-IR : The ester C=O stretch at 1740–1760 cm⁻¹ and azetidine C-N vibrations at 1250–1300 cm⁻¹ confirm structural integrity .
  • HRMS : Exact mass analysis (e.g., m/z 193.0372 for [M+H]+) validates purity .

(Advanced) What experimental approaches resolve contradictions in isomerization pathways reported for chloroacetate derivatives?

Contradictions in isomerization kinetics (e.g., solvent-dependent cis/trans ratios) are addressed via:

  • Variable-temperature NMR : Monitors equilibrium shifts; for example, trans-1,2-chloroacetate reversibly converts to cis-1,4-diacetate above 60°C in DMSO-d6 .
  • Isotopic labeling : ¹³C-labeled chloroacetate tracks carbon migration during SN2' attacks, confirming retention of configuration .
  • Kinetic isotope effects (KIE) : Deuterated solvents (e.g., D2O) slow proton transfer steps, distinguishing concerted vs. stepwise mechanisms .

(Basic) How can researchers mitigate decomposition risks during storage of this compound?

  • Temperature control : Store at -20°C in anhydrous conditions to prevent hydrolysis .
  • Inert atmosphere : Argon or nitrogen blankets reduce oxidative degradation of the azetidine ring .
  • Stabilizers : Additives like BHT (0.1% w/w) inhibit radical-mediated decomposition .

(Advanced) What role do solvent effects play in the regioselectivity of this compound reactions?

Polar aprotic solvents (e.g., DMF, MeCN) stabilize zwitterionic intermediates in SN2' pathways, favoring trans-1,2 products. Nonpolar solvents (e.g., toluene) promote competing elimination reactions, forming undesired alkenes. Table 2 quantifies solvent impact:

Q. Table 2: Solvent Effects on Regioselectivity

SolventTrans-1,2 Yield (%)Byproduct (%)
DMF78<5
Toluene3441 (alkenes)
THF6218

(Basic) What are the safety protocols for handling this compound in laboratory settings?

  • PPE : Nitrile gloves, goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods to limit inhalation of chloroacetate vapors .
  • Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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